3,5-Dimethoxybenzyl bromide
CAS No.: 877-88-3
Cat. No.: VC21127053
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 877-88-3 |
---|---|
Molecular Formula | C9H11BrO2 |
Molecular Weight | 231.09 g/mol |
IUPAC Name | 1-(bromomethyl)-3,5-dimethoxybenzene |
Standard InChI | InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | BTHIGJGJAPYFSJ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)CBr)OC |
Canonical SMILES | COC1=CC(=CC(=C1)CBr)OC |
Chemical Identity and Structural Characteristics
3,5-Dimethoxybenzyl bromide is characterized by a substituted benzene ring with two methoxy groups in meta positions and a bromomethyl group. This arrangement confers specific reactivity patterns that make it valuable in organic synthesis.
Basic Identification
Parameter | Value |
---|---|
CAS Number | 877-88-3 |
Molecular Formula | C9H11BrO2 |
Molecular Weight | 231.09 g/mol |
IUPAC Name | 1-(Bromomethyl)-3,5-dimethoxybenzene |
InChIKey | BTHIGJGJAPYFSJ-UHFFFAOYSA-N |
Synonyms and Alternative Nomenclature
The compound is known by several names in chemical literature and commercial catalogs, reflecting its structure and chemical relationships:
-
3,5-Dimethoxybenzyl bromide
-
1-(Bromomethyl)-3,5-dimethoxybenzene
-
5-(Bromomethyl)-1,3-dimethoxybenzene
-
α-Bromo-3,5-dimethoxytoluene
-
3,5-Dimethoxybenzylbromide
Understanding these alternative designations is crucial for comprehensive literature searches and correctly identifying the compound across different research contexts and commercial catalogs .
Physical and Chemical Properties
The physical and chemical properties of 3,5-dimethoxybenzyl bromide determine its behavior in chemical reactions, storage requirements, and handling procedures.
Physical Properties
This compound presents as a crystalline powder with the following physical characteristics:
Property | Value |
---|---|
Physical State | Crystalline Powder |
Color | White to brown |
Melting Point | 69-70°C |
Boiling Point | 292.1±25.0°C (Predicted) |
Density | 1.384±0.06 g/cm³ (Predicted) |
The relatively high melting point reflects the compound's crystalline structure, likely stabilized by intermolecular forces including potential π-π interactions between the aromatic rings .
Property | Characteristic |
---|---|
Solubility | Soluble in methanol and other polar organic solvents |
Recommended Storage Temperature | 2-8°C |
Stability | Sensitive to prolonged exposure to heat and light |
For laboratory storage and handling, it is generally recommended to keep the compound under refrigeration (2-8°C) to maintain its stability and prevent decomposition that might occur at higher temperatures .
Synthesis and Preparation Methods
Several synthetic routes have been developed for the preparation of 3,5-dimethoxybenzyl bromide, with different approaches offering advantages in terms of yield, scalability, and reagent accessibility.
From 3,5-Dimethoxybenzyl Alcohol
One of the most straightforward pathways involves the bromination of 3,5-dimethoxybenzyl alcohol:
-
The alcohol precursor is treated with a brominating agent such as phosphorus tribromide (PBr₃) or boron tribromide (BBr₃)
-
The reaction typically proceeds at controlled temperatures, often starting at 0°C and warming to room temperature
-
The resulting product can be purified through recrystallization from suitable solvents like methanol
This approach typically yields the desired product with 80-85% efficiency when properly executed under optimized conditions .
Applications in Organic Synthesis
3,5-Dimethoxybenzyl bromide serves as a versatile building block in organic synthesis, participating in numerous transformations relevant to pharmaceutical development and materials science.
Key Synthetic Intermediates
The compound functions as a precursor in the synthesis of several important chemical entities:
Target Compound | Significance |
---|---|
3,4,3′,5′-Tetramethoxystilbene | Biologically active compound with potential anticancer properties |
3,5-Dimethoxyphenylacetic acid | Used in pharmaceutical synthesis and as a chemical intermediate |
1-(3,5-Dimethoxyphenyl)-4-pentene | Building block for more complex structures |
The benzylic bromide functionality serves as an excellent leaving group, enabling alkylation, substitution, and coupling reactions that form carbon-carbon and carbon-heteroatom bonds .
Multi-Step Synthesis Applications
Beyond single transformations, 3,5-dimethoxybenzyl bromide plays a crucial role in multi-step syntheses of complex molecules:
-
It serves as a starting material in the multi-step synthesis of resveratrol, a natural compound with potential health benefits
-
It contributes to the preparation of 3,5-dimethoxyhomophthalic acid, used in various pharmaceutical syntheses
-
Its distinctive substitution pattern makes it valuable for creating functionalized aromatic systems with specific electronic and steric properties
These applications highlight the compound's importance in both academic research and industrial chemical processes .
Classification Parameter | Designation |
---|---|
GHS Symbol | GHS05 (Corrosive) |
Signal Word | Danger |
Hazard Statements | H314 (Causes severe skin burns and eye damage) |
Risk Statements | 34 (Causes burns) |
These classifications emphasize the corrosive nature of the compound, necessitating proper protective equipment and handling procedures .
Manufacturer | Product Number | Purity | Package Size | Price (USD) | Updated |
---|---|---|---|---|---|
Sigma-Aldrich | 480622 | 95% | 5g | $152 | 2024-03-01 |
TCI Chemical | D2657 | >97.0% (GC) | 5g | $90 | 2024-03-01 |
TCI Chemical | D2657 | >97.0% (GC) | 25g | $334 | 2024-03-01 |
TRC | D460835 | Not specified | 50g | $575 | 2021-12-16 |
American Custom Chemicals Corporation | HCH0027883 | 95.00% | 1g | $603.7 | 2021-12-16 |
This price information indicates the compound's relatively high value per gram, reflecting its specialized nature and importance in organic synthesis .
Economic Considerations for Synthetic Approaches
Given the relatively high commercial cost of 3,5-dimethoxybenzyl bromide, researchers working at larger scales may consider in-house synthesis. Several factors influence this decision:
-
Scale requirements for the intended application
-
Available starting materials and their respective costs
-
Laboratory capabilities and safety considerations
-
Time constraints and personnel expertise
For research applications requiring small quantities, direct purchase is often more economical, while process development and larger-scale applications may benefit from optimized synthetic routes .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume